molecular formula C5H4ClIN2 B1370409 4-Chloro-3-iodopyridin-2-amine CAS No. 417721-69-8

4-Chloro-3-iodopyridin-2-amine

Cat. No.: B1370409
CAS No.: 417721-69-8
M. Wt: 254.45 g/mol
InChI Key: BWMULFKDCVPGNF-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridin-2-amine (CAS 417721-69-8) is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂ and molecular weight 254.46 g/mol. Key properties include:

  • Density: 2.139 g/cm³
  • Boiling point: 319.8°C at 760 mmHg
  • Melting point: Not explicitly reported, but analogs in show pyridine derivatives with melting points ranging from 268°C to 287°C.
  • Storage: Requires protection from light and moisture, stored sealed at room temperature .

This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of heterocyclic compounds like imidazo[4,5-d]pyrrolo[2,3-b]pyridines . Its iodine and chlorine substituents enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nitration processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate can be dissolved in dichloroethane, followed by the addition of anisole and trifluoroacetic acid at room temperature . This method highlights the use of halogenated intermediates and specific reaction conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Research

4-Chloro-3-iodopyridin-2-amine serves as a crucial building block in the synthesis of various therapeutic agents:

  • Anti-HIV Agents : It is utilized in developing compounds targeting HIV replication mechanisms.
  • Kinase Inhibitors : The compound is instrumental in synthesizing kinase inhibitors, which are vital in cancer treatment due to their role in regulating cellular pathways involved in tumor growth .
Application Details
Anti-HIV AgentsBuilding block for compounds inhibiting HIV
Kinase InhibitorsUsed in synthesizing drugs targeting cancer pathways

Agrochemical Synthesis

In agrochemistry, this compound is applied in the development of novel pesticides and herbicides. Its reactivity profile allows for the creation of compounds that effectively interact with biological pathways in pests or weeds, thus enhancing specificity and reducing environmental impact .

Agrochemical Application Description
PesticidesDevelopment of targeted pest control agents
HerbicidesCreation of selective herbicides for crop protection

Material Science

The compound is also utilized in material science for synthesizing advanced materials with specific electronic or photonic properties. Its incorporation into polymers can enhance durability and conductivity, making it valuable for various industrial applications .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition suggests potential implications for pharmacokinetics and drug interactions when used therapeutically .

Case Study 2: Synthesis of Novel Antimicrobial Agents

In laboratory settings, derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. For instance, certain synthesized compounds exhibited significant efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. The amine group acts as a nucleophile, while the halogen atoms can participate in electrophilic substitution reactions. This dual functionality enables the compound to engage in a wide array of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key data for 4-Chloro-3-iodopyridin-2-amine and its analogs:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound 417721-69-8 C₅H₄ClIN₂ Cl (4), I (3), NH₂ (2) 254.46 Cross-coupling reactions, nitration
2-Chloro-3-iodopyridin-4-amine 909036-46-0 C₅H₄ClIN₂ Cl (2), I (3), NH₂ (4) 254.46 Regioisomer with distinct reactivity
3-Chloropyridin-2-amine N/A C₅H₅ClN₂ Cl (3), NH₂ (2) 142.56 Simpler structure; lacks iodine for coupling
5-Chloro-3-iodopyridin-2-amine N/A C₅H₄ClIN₂ Cl (5), I (3), NH₂ (2) 254.46 Altered substituent positions affect electronic effects
4-Chloro-5-methoxypyridin-3-amine N/A C₆H₆ClN₂O Cl (4), OCH₃ (5), NH₂ (3) 173.58 Methoxy group introduces electron-donating effects

Stability and Handling

  • This compound is moisture- and light-sensitive, requiring storage in sealed, dark conditions .
  • 3-Chloropyridin-2-amine lacks iodine’s hygroscopicity, likely offering better stability under standard conditions .

Biological Activity

4-Chloro-3-iodopyridin-2-amine, with the molecular formula C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted at the second position with an amine group, at the third position with an iodine atom, and at the fourth position with a chlorine atom. Its unique structure contributes to its reactivity and biological properties, making it significant in medicinal chemistry and organic synthesis.

Cytochrome P450 Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions when used therapeutically.

Potential Therapeutic Applications

Due to its ability to interact with various biological targets, this compound is being explored for several therapeutic applications:

  • Drug Development : Its inhibitory effects on specific enzymes make it a candidate for further investigation in drug discovery processes.
  • Cancer Research : The compound's interactions with biological systems indicate potential roles in cancer therapy, particularly in modulating pathways associated with tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions within biological systems. Studies have shown that modifications to its structure can significantly impact its biological activity, making it a valuable subject for SAR studies aimed at optimizing therapeutic efficacy.

Inhibitory Effects on Enzymes

Research has demonstrated that this compound can inhibit specific enzymes involved in drug metabolism. For instance, studies have shown that this compound can effectively inhibit CYP1A2, which may lead to altered drug metabolism profiles in clinical settings .

Comparative Studies

Comparative studies involving similar compounds have highlighted the unique activity profile of this compound. For example, related compounds like 5-bromo-4-chloro-3-iodopyridin-2-amine have been shown to exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFR), indicating that structural modifications can lead to variations in biological activity.

Summary of Findings

Compound NameBiological ActivityKey Findings
This compoundCYP1A2 InhibitionAlters drug metabolism; potential for drug interactions
5-Bromo-4-chloro-3-iodopyridin-2-amFGFR InhibitionImplications for cancer therapy; modulation of cancer pathways

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chloro-3-iodopyridin-2-amine, and what analytical techniques confirm its purity and structure?

  • Methodological Answer : A common synthetic approach involves halogenation of pyridine precursors. For example, iodination of 4-chloropyridin-2-amine derivatives using iodine monochloride (ICl) under controlled conditions can yield the target compound. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR for fluorine analogs). Structural confirmation often employs single-crystal X-ray diffraction (SC-XRD), as demonstrated for related compounds like 3-chloropyridin-2-amine, which revealed intermolecular hydrogen bonding and halogen interactions . Mass spectrometry (MS) further corroborates molecular weight (C₅H₄ClIN₂; MW 269.47) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodological Answer : SC-XRD is the gold standard for resolving crystal structures. For analogous compounds like 3-chloropyridin-2-amine, monoclinic symmetry (space group P2₁/c) was observed with lattice parameters a = 11.149 Å, b = 5.453 Å, and c = 9.844 Å . Key stabilizing interactions include:

  • N–H···N hydrogen bonds between amine groups and pyridine nitrogen atoms, forming centrosymmetric dimers.
  • Cl···Cl interactions (3.278 Å) contributing to supramolecular packing .
    Similar analysis for 4-chloro-3-iodo derivatives would require SC-XRD data collection at ~296 K with a Bruker SMART CCD diffractometer and refinement using software like SHELX .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections are critical for accurate thermochemical predictions. For halogenated pyridines, geometry optimization and vibrational frequency calculations at the B3LYP/6-311++G(d,p) level can map electron density distributions. Fukui indices derived from these calculations identify reactive sites for electrophilic/nucleophilic attacks. For instance, iodine’s polarizable electron cloud may enhance electrophilicity at the C3 position, while the amine group acts as a nucleophilic center. Solvent effects (e.g., polar aprotic media) are modeled using the conductor-like screening model (COSMO) .

Q. What strategies resolve contradictions in spectral data or reactivity observations for halogenated pyridinamines during cross-coupling reactions?

  • Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields or regioselectivity can arise from steric hindrance or electronic effects. Systematic approaches include:

  • Comparative reactivity studies : Testing analogs like 5-chloro-3-iodopyridin-2-amine to isolate substituent effects .
  • Kinetic isotope effect (KIE) analysis : Differentiating between concerted vs. stepwise mechanisms in aryl halide activation.
  • DFT-based transition-state modeling : Identifying energy barriers for oxidative addition steps involving Pd(0) catalysts .
    Cross-validation via 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in coupling regiochemistry .

Q. How do steric and electronic effects of chlorine and iodine substituents influence the regioselectivity of nucleophilic substitution reactions in this compound?

  • Methodological Answer :

  • Electronic Effects : Iodine’s lower electronegativity (vs. chlorine) increases electron density at C3, making it susceptible to nucleophilic attack. Chlorine’s inductive withdrawal deactivates C4, directing substitution to C3 .
  • Steric Effects : Bulky iodine may hinder nucleophilic access to C3 in crowded environments. Competitive pathways are tested using steric maps (e.g., A-value calculations) and by comparing reaction rates with less-hindered analogs like 3-iodopyridin-2-amine .
    Experimental validation involves kinetic monitoring (UV-Vis or GC-MS) under varying temperatures and solvent polarities .

Q. Methodological Notes

  • Contradiction Handling : Apply triangulation (e.g., SC-XRD + DFT + kinetic data) to reconcile conflicting results .

Properties

IUPAC Name

4-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMULFKDCVPGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629107
Record name 4-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417721-69-8
Record name 4-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-iodopyridin-2-amine
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Synthesis routes and methods I

Procedure details

A solution of 10 g of the publicly known compound tert-butyl N-(4-chloro-2-pyridyl)carbamate, 16.6 ml of N,N,N′,N′-tetramethylethylenediamine and 200 ml of tetrahydrofuran was cooled to 75° C., and then 42 ml of n-butyllithium (2.6M solution in hexane) was added dropwise over a period of 30 minutes while stirring. After stirring for 1 hour at 75° C., a solution of 28 g of iodine in 28 ml of tetrahydrofuran was added dropwise over a period of 30 minutes. After completion of the dropwise addition, stirring was continued for another 30 minutes at 75° C., and then the mixture was returned to room temperature, aqueous sodium bisulfate was added and extraction was performed with ethyl acetate. NH type silica gel was added to the extract, the solvent was distilled off under reduced pressure, and the reaction product was adsorbed onto the silica gel. The silica gel was charged into a dry column packed with NH type silica gel, and column purification was performed (hexane:ethyl acetate=3:1). The solvent was distilled off under reduced pressure, 48% HBr water was added to the residue, and the mixture was stirred at 100° C. for 5 minutes. After adding ice water and 5 N sodium hydroxide water to the reaction solution, the precipitated solid was filtered out to obtain 7.4 g of a light yellow solid.
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Synthesis routes and methods II

Procedure details

The solution of tert-butyl 4-chloro-3-iodopyridin-2-ylcarbamate (3.2 g, 9 mmol) in HBr (48%, 15 mL) was allowed to stir at 100° C. for 1 h. The reaction mixture was concentrated and the resulting residue was neutralized with aqueous Na2CO3, extracted with EtOAc (2×25 mL), dried over Na2SO4, filtered and concentrated to used in next step directly without further purification. LC/MS m/z=255.19 [M+H]+
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Synthesis routes and methods III

Procedure details

A solution of aqueous HBr (48%, 10 mL, 13.26 mmol) was added to tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (4.7 g, 13.26 mmol) and the suspension was stirred at RT for 3 h. The reaction mixture was diluted with water (40 ml), basified with 2N NaOH and the resultant suspension was filtered, washed with water (4×1 mL) and dried to afford 4-chloro-3-iodopyridin-2-amine as white solid (3.05 g, 90% yield). MS (ESI) m/z: 254.9 (M+H+).
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